molecular formula C13H18BrIN2OSi B3071716 2H-Indazole, 5-bromo-3-iodo-2-[[2-(trimethylsilyl)ethoxy]methyl]- CAS No. 1012104-27-6

2H-Indazole, 5-bromo-3-iodo-2-[[2-(trimethylsilyl)ethoxy]methyl]-

Cat. No. B3071716
CAS RN: 1012104-27-6
M. Wt: 453.19 g/mol
InChI Key: MDHCPIBMQLFBAX-UHFFFAOYSA-N
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Description

“2H-Indazole, 5-bromo-3-iodo-2-[[2-(trimethylsilyl)ethoxy]methyl]-” is a chemical compound with the CAS Number: 459133-66-5 . It has a molecular weight of 322.93 . The compound is a light yellow solid and is stored at temperatures between 0-5°C .


Synthesis Analysis

The synthesis of 2H-indazoles has been a subject of research in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc) 2 -catalyzed synthesis of 1 H -indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .


Molecular Structure Analysis

The IUPAC name for this compound is 5-bromo-3-iodo-2H-indazole . The InChI code is 1S/C7H4BrIN2/c8-4-1-2-6-5 (3-4)7 (9)11-10-6/h1-3H, (H,10,11) .


Chemical Reactions Analysis

The synthesis of 2H-indazoles involves several reactions, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . For example, a Cu (OAc) 2 -catalyzed synthesis of 1 H -indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .


Physical And Chemical Properties Analysis

The compound is a light yellow solid . It has a molecular weight of 322.93 and is stored at temperatures between 0-5°C .

Scientific Research Applications

Regioselective Protection and Derivatization

Indazoles can be regioselectively protected at the N-2 position using a 2-(trimethylsilyl)ethoxymethyl (SEM) group, facilitating the subsequent functionalization at the C-3 position. This strategy enables the generation of novel indazole derivatives by reacting the lithiated indazole at C-3 with various electrophiles. The SEM group can be removed using TBAF in THF or aqueous HCl in EtOH, providing a versatile method for the synthesis of functionalized indazoles (Guanglin Luo, Ling Chen, & G. Dubowchik, 2006).

Lithiation and Functionalization

Similar methodologies have been applied to other heterocycles, such as 1,2,3-triazoles and pyrazoles, demonstrating the utility of the SEM group in directing lithiation and subsequent functionalization. This approach enables the synthesis of a wide range of 5-substituted derivatives, highlighting the potential for creating diverse indazole-based compounds through selective modifications (W. Holzer & K. Ruso, 1992; N. Fugina, W. Holzer, & M. Wasicky, 1992).

Synthesis of Indazole Derivatives

The synthesis of indazole derivatives through the reaction of diazo(trimethylsilyl)methylmagnesium bromide with ketones and aldehydes has been reported. This method leads to the formation of indazoles with hydroxymethyl units at the 3-position via intermolecular [3 + 2] cycloaddition, showcasing the adaptability of indazole synthesis techniques (Y. Hari, Ryosuke Sone, & T. Aoyama, 2009).

Catalytic Synthesis

Copper-catalyzed, one-pot, three-component reactions have been employed for the synthesis of 2H-indazoles, involving the formation of C-N and N-N bonds. This method demonstrates a broad substrate scope and high functional group tolerance, indicating a versatile route for synthesizing indazole scaffolds (Manian Rajesh Kumar, A. Park, N. Park, & Sunwoo Lee, 2011).

Future Directions

The synthesis of 2H-indazoles has been a subject of research in recent years . Much effort has been spent to develop synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions . This suggests that the future directions in this field may involve the development of more efficient and environmentally friendly synthetic methods.

properties

IUPAC Name

2-[(5-bromo-3-iodoindazol-2-yl)methoxy]ethyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrIN2OSi/c1-19(2,3)7-6-18-9-17-13(15)11-8-10(14)4-5-12(11)16-17/h4-5,8H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHCPIBMQLFBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C(=C2C=C(C=CC2=N1)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrIN2OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Indazole, 5-bromo-3-iodo-2-[[2-(trimethylsilyl)ethoxy]methyl]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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